molecular formula C12H18ClN3 B3154023 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine CAS No. 769961-12-8

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine

Cat. No.: B3154023
CAS No.: 769961-12-8
M. Wt: 239.74 g/mol
InChI Key: DGSUOEOSEAFRNM-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a benzyl group substituted with a chlorine atom and an amino group, attached to a piperazine ring that is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzyl chloride and 4-methylpiperazine.

    Nucleophilic Substitution: The 2-chloro-5-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-Chloro-5-nitro-benzyl)-4-methylpiperazine.

    Reduction: The nitro group in 1-(2-Chloro-5-nitro-benzyl)-4-methylpiperazine is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be further reduced to modify the piperazine ring or the benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide can be used in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 1-(2-Chloro-5-nitroso-benzyl)-4-methylpiperazine, while substitution of the chlorine atom with a hydroxyl group may produce 1-(2-Hydroxy-5-amino-benzyl)-4-methylpiperazine.

Scientific Research Applications

1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-nitro-benzyl)-4-methylpiperazine: This compound is a precursor in the synthesis of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine.

    1-(2-Hydroxy-5-amino-benzyl)-4-methylpiperazine: A derivative formed by substitution of the chlorine atom with a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl group and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSUOEOSEAFRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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